molecular formula C5H6N2O2 B132543 Thymine-d4 (methyl-d3,6-d1) CAS No. 156054-85-2

Thymine-d4 (methyl-d3,6-d1)

Cat. No.: B132543
CAS No.: 156054-85-2
M. Wt: 130.14 g/mol
InChI Key: RWQNBRDOKXIBIV-MZCSYVLQSA-N
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Description

Thymine-d4 is a deuterated form of thymine, a pyrimidine nucleobase found in the nucleic acid DNA. Thymine is one of the four nucleobases in the nucleic acid of DNA, paired with adenine via two hydrogen bonds to stabilize the nucleic acid structures. Thymine-d4 is specifically labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various biochemical research applications .

Chemical Reactions Analysis

Thymine-d4 undergoes various chemical reactions similar to its non-deuterated counterpart, thymine. These reactions include:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as ammonia. The major products formed from these reactions are thymine glycol, dihydrothymine, and substituted thymine derivatives .

Scientific Research Applications

Thymine-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in chemical reaction studies to understand reaction mechanisms and pathways.

    Biology: Employed in DNA replication and repair studies to track the incorporation and removal of thymine in DNA strands.

    Medicine: Utilized in pharmacokinetic studies to investigate the metabolism and distribution of thymine-containing drugs.

    Industry: Applied in the development of diagnostic assays and as a standard in mass spectrometry .

Mechanism of Action

The mechanism of action of thymine-d4 involves its incorporation into DNA, where it pairs with adenine through hydrogen bonding. The deuterium labeling allows researchers to track and study the behavior of thymine in various biological processes. Thymine-d4 can form thymine dimers upon exposure to ultraviolet light, which can inhibit DNA replication and cause mutations .

Comparison with Similar Compounds

Thymine-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:

    Thymine: The non-deuterated form of thymine, commonly found in DNA.

    Uracil: A pyrimidine nucleobase found in RNA, which replaces thymine in most cases.

    Cytosine: Another pyrimidine nucleobase found in both DNA and RNA.

The deuterium labeling in thymine-d4 provides enhanced stability and allows for precise tracking in biochemical studies, making it a valuable tool in research .

Biological Activity

Thymine-d4 (methyl-d3,6-d1) is a deuterated form of thymine, a pyrimidine base essential for DNA synthesis and repair. This compound has garnered attention in biochemical research due to its unique properties and applications. This article explores its biological activity, mechanisms of action, and implications in various fields, including medicine and molecular biology.

Target of Action
Thymine-d4 primarily targets DNA synthesis and repair enzymes. It plays a crucial role in the formation of complementary base pairs with adenine during DNA replication, which is vital for maintaining genetic integrity.

Mode of Action
The compound interacts with various enzymes involved in nucleotide metabolism, such as thymidine phosphorylase and thymidylate synthase. These interactions facilitate the conversion of thymidine to thymine, which is essential for nucleotide pool balance within cells.

Biochemical Pathways
Thymine-d4 is involved in several key biochemical pathways:

  • DNA Synthesis: It is incorporated into DNA strands during replication.
  • DNA Repair: It aids in correcting errors that occur during DNA replication.
  • Metabolic Pathways: It influences the catabolism of thymidine and the synthesis of deoxythymidine triphosphate (dTTP), which is critical for DNA synthesis .

Cellular Effects

Thymine-d4 influences various cellular processes:

  • Gene Expression: By participating in DNA synthesis, it impacts gene expression patterns.
  • Cell Signaling: Changes in DNA stability can alter cellular responses to environmental stimuli.
  • Cell Viability: At varying concentrations, thymine-d4 can exhibit different effects on cell survival; low doses may promote healthy cell function while high doses can lead to cytotoxicity.

Pharmacokinetics

Thymine-d4 is metabolized similarly to natural thymidine. Its pharmacokinetic profile suggests that it is excreted primarily through the kidneys after undergoing catabolism. The stability of this compound under physiological conditions makes it suitable for various experimental applications.

Research Applications

Thymine-d4 has several important applications in scientific research:

  • Tracer Studies: It serves as a tracer in studies investigating DNA synthesis and repair mechanisms. Its deuterated nature allows for precise tracking in metabolic studies.
  • Pharmacokinetic Studies: Thymine-d4 is utilized to understand the metabolism and distribution of thymine-related drugs, aiding in drug development and therapeutic interventions.
  • Diagnostic Tools: The compound's properties are leveraged in developing diagnostic tools targeting DNA-related processes.

Case Study 1: Thymidine Metabolism and Telomere Length

Recent studies have highlighted the role of thymidine metabolism, including thymine-d4, in regulating telomere length. Supplementation with dT (deoxythymidine) has been shown to drive telomere elongation by stimulating telomerase activity in human cells. This suggests potential therapeutic applications for conditions associated with telomere shortening .

Case Study 2: Cancer Research

Research has indicated that modifications in nucleotide metabolism can affect cancer cell proliferation. Thymine analogs similar to thymine-d4 have been explored for their antiproliferative effects against various cancer cell lines, demonstrating the compound's potential as an anticancer agent .

Data Summary

PropertyDescription
Molecular FormulaC5H6N2O2 (deuterated)
Role in Biochemical PathwaysDNA synthesis and repair
Key Enzymes InvolvedThymidine phosphorylase, Thymidylate synthase
PharmacokineticsMetabolized via catabolism; excreted by kidneys
ApplicationsTracer studies, pharmacokinetic studies, diagnostics

Properties

IUPAC Name

6-deuterio-5-(trideuteriomethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D3,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQNBRDOKXIBIV-MZCSYVLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=O)NC(=O)N1)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583886
Record name 5-(~2~H_3_)Methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156054-85-2
Record name 5-(~2~H_3_)Methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thymine-d4 (methyl-d3,6-d1)
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Thymine-d4 (methyl-d3,6-d1)
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